3,5-Dimethylphenyl 2-bromobenzoate
Description
3,5-Dimethylphenyl 2-bromobenzoate is a benzoate ester featuring a bromine atom at the ortho position of the benzoate ring and 3,5-dimethyl substituents on the phenyl group. This compound is structurally characterized by its electron-withdrawing bromine and electron-donating methyl groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C15H13BrO2/c1-10-7-11(2)9-12(8-10)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
InChI Key |
KOTWQNAVUIRSOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis :
- Meta vs. Ortho Substitution : The 3,5-dimethylphenyl group (meta-substituted) enhances lipophilicity and steric bulk, as seen in PET-inhibiting carboxamides . In contrast, ortho-substituted bromine in benzoates (e.g., ) may hinder rotational freedom, affecting crystal packing .
- Electronic Effects : Bromine (electron-withdrawing) at the ortho position could increase electrophilicity, while methyl groups (electron-donating) on the phenyl ring balance solubility and interaction with hydrophobic targets .
Polymer Functionalization
In , poly(arylene ether sulfone)s (PAES) with 3,5-dimethylphenyl pendants exhibit:
- High hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C).
- Enhanced alkaline stability due to dense quaternary ammonium group distribution .
Relevance to Target Compound :
The 3,5-dimethylphenyl group’s steric bulk in PAES suggests that similar substituents in 2-bromobenzoate derivatives could improve thermal stability or ion-exchange capacity in polymer matrices.
Crystallography and Solid-State Properties
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Exhibits two molecules per asymmetric unit, indicating unique packing influenced by meta-substitution .
- Methyl 3,5-dibromo-2-diacetamidobenzoate : Stabilized by weak C–H⋯O interactions, typical of ortho-substituted benzoates .
Comparison : The target compound’s ortho-bromine and meta-methyl groups may lead to intermolecular halogen bonding (Br⋯O) or steric hindrance, affecting solubility and crystallization behavior.
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